

An In-depth Technical Guide to Methoxy-Biphenyl-Carboxylic Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1612684

[Get Quote](#)

This guide provides a comprehensive technical overview of methoxy-biphenyl-carboxylic acids, focusing on the two most prominent isomers derived from the ambiguous nomenclature "**2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid**." The biphenyl scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, tunable structure that influences the electronic and steric properties of molecules. This document is structured to provide researchers, scientists, and drug development professionals with detailed, actionable information on the synthesis, characterization, and safety of these important compounds, emphasizing the causality behind experimental choices to ensure scientific integrity.

The nomenclature "[1,1'-biphenyl]" refers to two interconnected phenyl rings. Numbering on one ring is unprimed (1, 2, 3, 4, 5, 6), while the other is primed (1', 2', 3', 4', 5', 6'). The user's query lacks a prime on the "2-Methoxy" substituent, creating ambiguity. This guide will therefore address the two most chemically relevant interpretations:

- 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS: 5728-32-5)
- 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS: 725-14-4)

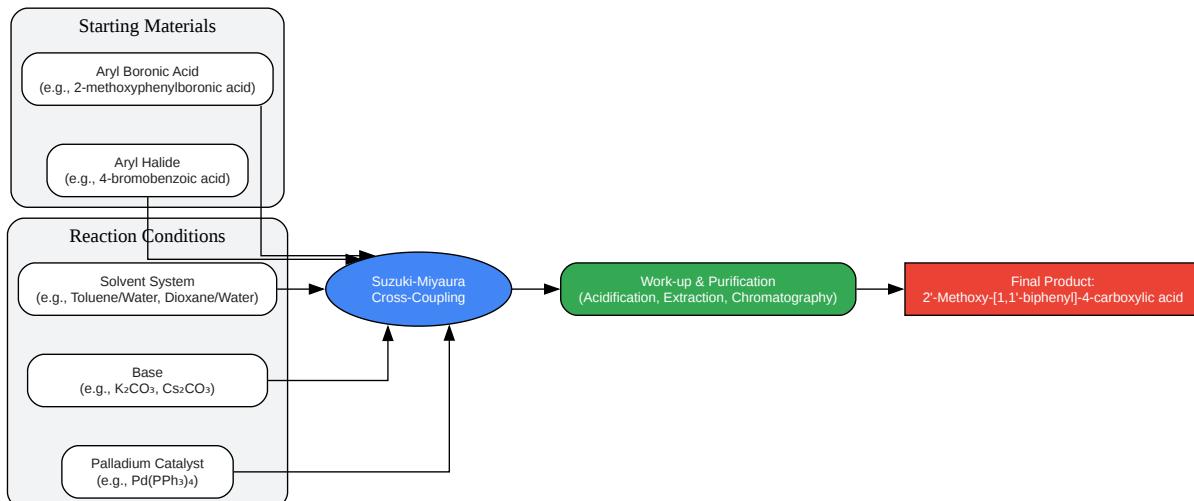
Each isomer will be treated in a dedicated section to ensure clarity and precision.

Part 1: 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

CAS Number: 5728-32-5

This isomer features the methoxy group in the ortho position on the second phenyl ring relative to the biphenyl bond. This steric arrangement can influence the dihedral angle between the two phenyl rings, a critical factor in how the molecule interacts with biological targets or organizes in crystalline structures.

Physicochemical Properties


A summary of the key physicochemical properties is presented below. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1][2]
Molecular Weight	228.25 g/mol	[1]
IUPAC Name	2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid	[1]
Appearance	Solid (form may vary)	[3]
Boiling Point	370°C at 760 mmHg (Predicted)	[2]
InChI Key	YQLGXBYAHYGABI-UHFFFAOYSA-N	[3]

Synthesis Methodologies

The primary and most versatile method for synthesizing substituted biphenyls like this isomer is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, catalyzed by a palladium(0) complex.

The choice of a palladium catalyst and ligand is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination. For this specific synthesis, a logical pathway involves coupling a boronic acid on one ring with a halide on the other.

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While a complete public spectral dataset is not readily available, typical expected results are outlined below. Researchers should perform these analyses on their synthesized material.

Technique	Expected Data
¹ H NMR	Aromatic protons (multiplets, ~7.0-8.2 ppm), Methoxy protons (singlet, ~3.8-4.0 ppm), Carboxylic acid proton (broad singlet, >10 ppm).
¹³ C NMR	Carbonyl carbon (~167-172 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbon (~55- 56 ppm).
FTIR (cm ⁻¹)	O-H stretch (broad, ~2500-3300), C=O stretch (~1680-1710), C-O stretch (~1240-1260), Aromatic C-H and C=C stretches.
Mass Spec (MS)	Expected [M+H] ⁺ of ~229.08 or [M-H] ⁻ of ~227.07.

Safety & Handling

Based on the Safety Data Sheet (SDS), this compound is classified as an irritant.[\[3\]](#) Proper personal protective equipment (PPE) is mandatory.

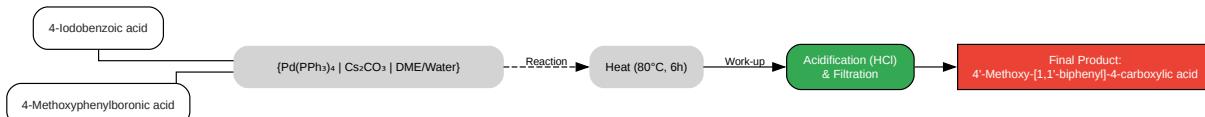
Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Precautionary Codes
Skin Irritant (Cat. 2)	GHS07	Warning	H315: Causes skin irritation	P264, P280, P302+P352
Eye Irritant (Cat. 2A)	GHS07	Warning	H319: Causes serious eye irritation	P280, P305+P351+P338
STOT SE (Cat. 3)	GHS07	Warning	H335: May cause respiratory irritation	P261, P271, P304+P340

Part 2: 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

CAS Number: 725-14-4

This isomer, with the methoxy group in the para position, presents a more linear and sterically unhindered geometry compared to its 2'-methoxy counterpart. This structure is often explored in applications requiring rigid, rod-like molecules, such as liquid crystals and certain classes of pharmaceuticals.

Physicochemical Properties


The properties of this isomer reflect its more symmetrical structure, such as a higher melting point.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₂ O ₃	[4][5]
Molecular Weight	228.24 g/mol	[4]
IUPAC Name	4-(4-methoxyphenyl)benzoic acid	[5]
Appearance	White to off-white solid	[4]
Melting Point	253-256 °C	[4][6]
InChI Key	FDPKGXQCDURRB UHFFFAOYSA-N	[5]

Synthesis Methodologies

Two primary, field-proven synthetic routes are presented. The choice between them depends on the availability of starting materials and desired scale.

This method offers high yields and excellent functional group tolerance. The following protocol is adapted from established procedures.[4]

[Click to download full resolution via product page](#)

Caption: Synthesis of the 4'-methoxy isomer via Suzuki coupling.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, combine 4-iodobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.0 eq), and cesium carbonate (Cs_2CO_3 , 2.5 eq) in a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.
- Degassing: Sparge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes. This step is crucial as oxygen can deactivate the palladium catalyst.
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 eq) to the reaction mixture.
- Reaction: Heat the mixture to 80°C and stir vigorously for 6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction to room temperature. Acidify with 2M HCl until the pH is < 7 , which will precipitate the carboxylic acid product.
- Isolation: Collect the precipitate by vacuum filtration. The filtrate can be extracted with an organic solvent (e.g., dichloromethane) to recover any dissolved product.
- Purification: Combine the filtered solid and extracted organic layers (after drying and concentrating). The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product as a white solid (Typical Yield: ~95%).^[4]

An alternative, classical approach involves the oxidation of a ketone.^[7]

Protocol Outline:

- Dissolve 4-acetyl-4'-methoxybiphenyl in dioxane.
- Add a dilute solution of sodium hypobromite (an oxidizing agent).
- After the reaction is complete, the product is isolated.
- Purify by recrystallization from ethanol and acetic acid.

Analytical Characterization

This isomer is well-characterized, with extensive spectral data available.

Technique	Data	Source(s)
¹ H NMR	(DMSO-d ₆): δ 7.99 (d, 2H), 7.74 (d, 2H), 7.69 (d, 2H), 7.04 (d, 2H), 3.80 (s, 3H).	[4]
¹³ C NMR	(DMSO-d ₆): δ 167.17, 159.49, 143.90, 131.16, 129.91, 128.77, 128.09, 126.08, 114.45, 55.17.	[4]
FTIR (cm ⁻¹)	Available on SpectraBase; shows characteristic O-H, C=O, and C-O stretches.	[8]
MS (GC-MS)	Spectrum available on SpectraBase.	[8]

Safety & Handling

GHS classification data aggregated from multiple suppliers indicates this compound is also an irritant and may be harmful if swallowed.[5]

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Precautionary Codes
Acute Toxicity, Oral (Cat. 4)	GHS07	Warning	H302: Harmful if swallowed	P270, P301+P317
Skin Irritant (Cat. 2)	GHS07	Warning	H315: Causes skin irritation	P280, P302+P352
Eye Irritant (Cat. 2)	GHS07	Warning	H319: Causes serious eye irritation	P280, P305+P351+P338
STOT SE (Cat. 3)	GHS07	Warning	H335: May cause respiratory irritation	P261, P271

Broader Applications in Research & Development

Biphenyl carboxylic acids are privileged structures in several fields:

- Pharmaceuticals: They serve as key building blocks for a range of therapeutic agents. Marketed drugs like Diflunisal and Fenbufen, which are non-steroidal anti-inflammatory drugs (NSAIDs), feature a biphenyl carboxylic acid core.^[9] This scaffold is also explored for anticancer and antihypertensive applications.^[9]
- Materials Science: The rigid biphenyl unit makes these compounds excellent candidates for high-performance polymers and liquid crystals. The defined geometry and potential for hydrogen bonding through the carboxylic acid group allow for the formation of highly ordered materials with desirable thermal and optical properties.^[10]
- Organic Synthesis: These molecules are versatile intermediates, allowing for further functionalization at the carboxylic acid group (e.g., forming esters, amides) or on the aromatic rings to build more complex molecular architectures.^[10]

Conclusion

This guide has elucidated the identity, synthesis, and properties of the two primary isomers associated with **"2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid."** By providing detailed, validated protocols and comprehensive data summaries for both 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS: 5728-32-5) and 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS: 725-14-4), we empower researchers to confidently synthesize and utilize these valuable compounds. The choice of synthetic route, particularly the robust Suzuki-Miyaura coupling, offers a reliable pathway to these and other substituted biphenyl derivatives, paving the way for innovations in drug discovery and material science.

References

- PrepChem. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
- PubChem. (n.d.). 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid.
- SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Wiley-VCH. (n.d.). Supporting Information.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
- Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information.
- ResearchGate. (n.d.). Supplementary Information.
- Royal Society of Chemistry. (n.d.). VI. ^1H and ^{13}C NMR Spectra.
- AOBChem. (n.d.). 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
- Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid.
- Thieme. (n.d.). 5 Combination of ^1H and ^{13}C NMR Spectroscopy.
- PubChem. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid.
- Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2'-Methoxy-4-biphenylcarboxylic acid 95% | CAS: 5728-32-5 | AChemBlock
[achemblock.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. synquestlabs.com [synquestlabs.com]
- 4. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]
- 5. 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid | C14H12O3 | CID 2759552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [amp.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methoxy-Biphenyl-Carboxylic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612684#2-methoxy-1-1-biphenyl-4-carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com